1-(4-Butoxy-phenyl)-1H-imidazole

CYP inhibition profiling 20-HETE synthase drug metabolism

1-(4-Butoxy-phenyl)-1H-imidazole (CHEMBL112532, ZINC13530153) is a 1,4-disubstituted imidazole derivative featuring a para-butoxyphenyl substituent on the imidazole nitrogen. Originally disclosed by Taisho Pharmaceutical as part of a series of 20-HETE synthase inhibitors, this compound belongs to a class of 1-(4-alkoxyphenyl)imidazoles explored for cardiovascular and renal indications.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B10839466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxy-phenyl)-1H-imidazole
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)N2C=CN=C2
InChIInChI=1S/C13H16N2O/c1-2-3-10-16-13-6-4-12(5-7-13)15-9-8-14-11-15/h4-9,11H,2-3,10H2,1H3
InChIKeyQJWFZZZHWWOBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Butoxy-phenyl)-1H-imidazole: A Research-Grade 20-HETE Synthase Inhibitor Scaffold with Defined CYP Interaction Profile


1-(4-Butoxy-phenyl)-1H-imidazole (CHEMBL112532, ZINC13530153) is a 1,4-disubstituted imidazole derivative featuring a para-butoxyphenyl substituent on the imidazole nitrogen [1]. Originally disclosed by Taisho Pharmaceutical as part of a series of 20-HETE synthase inhibitors, this compound belongs to a class of 1-(4-alkoxyphenyl)imidazoles explored for cardiovascular and renal indications [2]. Unlike the more common antifungal imidazoles (e.g., clotrimazole, miconazole), this scaffold was specifically optimized within the context of arachidonic acid metabolism modulation, resulting in a distinct cytochrome P450 (CYP) interaction fingerprint that differentiates it from both its alkoxy homologs and therapeutic imidazole antifungals [3].

Why 1-(4-Butoxy-phenyl)-1H-imidazole Cannot Be Replaced by a Shorter Alkoxy Chain Analog or a Generic Antifungal Imidazole


Within the 1-(4-alkoxyphenyl)-1H-imidazole series, the length and nature of the alkoxy chain profoundly modulate both the inhibitory potency against the 20-HETE synthase target (CYP4A/CYP4F) and the off-target CYP selectivity profile [1]. The butoxy substituent (4-carbon chain) occupies a distinct physicochemical space compared to methoxy or ethoxy analogs, affecting logP, microsomal partitioning, and binding pose within CYP active sites. Generic substitution with a smaller alkoxy homolog or a structurally unrelated imidazole such as clotrimazole would yield a completely different CYP inhibition spectrum, as demonstrated by the 14-compound comparative study showing molecular weight and substituent type as key determinants of CYP isozyme selectivity [2]. This makes direct interchange impossible without altering the experimental outcome in CYP-related assays.

Quantitative Differentiation Evidence for 1-(4-Butoxy-phenyl)-1H-imidazole vs. Analogs and Alternatives


CYP1A2/CYP2C19 Dual High-Potency Inhibition with >65-Fold Selectivity over CYP2D6

1-(4-Butoxy-phenyl)-1H-imidazole exhibits exceptionally potent inhibition of both CYP1A2 and CYP2C19 (IC50 = 7 nM each) while displaying 66-fold lower potency against CYP2D6 (IC50 = 460 nM), creating a distinctive selectivity window not observed in most therapeutic imidazoles [1]. For comparison, the antifungal imidazole miconazole shows CYP1A2 IC50 of approximately 4,550 nM in human liver microsomes—roughly 650-fold less potent than the butoxy compound against this isozyme [2]. The compound also discriminates between CYP2C9 (IC50 = 96 nM) and CYP2C19 (IC50 = 7 nM), a 13.7-fold difference that is uncommon among 1-substituted imidazoles [1].

CYP inhibition profiling 20-HETE synthase drug metabolism imidazole selectivity

CYP3A4 Inhibition Potency: Moderate vs. Antifungal Imidazoles Enabling Selective Experimental Designs

1-(4-Butoxy-phenyl)-1H-imidazole inhibits CYP3A4 with an IC50 of 348 nM, which is approximately 13- to 50-fold weaker than its CYP1A2/CYP2C19 potency [1]. This contrasts sharply with azole antifungals: ketoconazole and itraconazole are nanomolar CYP3A4 inhibitors (IC50 typically < 50 nM), while clotrimazole and miconazole inhibit CYP3A4 with IC50 values in the submicromolar range [2]. The moderate CYP3A4 activity of the butoxy compound allows researchers to probe 20-HETE synthase or CYP1A2/CYP2C19 mechanisms without the confounding pan-CYP3A4 suppression inherent to most imidazole-based tool compounds or therapeutic agents.

CYP3A4 drug-drug interaction imidazole selectivity enzyme inhibition

20-HETE Synthase Inhibitory Activity as a Class-Specific Differentiator from Generic Imidazoles

The 1-(4-alkoxyphenyl)imidazole series, including the butoxy analog, was designed as structural mimics of the N-hydroxyformamidine lead HET0016 for 20-HETE synthase inhibition [1]. The parent imidazole scaffold in this series demonstrated an IC50 of 5.7 nM against 20-HETE production—comparable to HET0016 itself—but with different CYP selectivity trade-offs [2]. In contrast, generic imidazoles like clotrimazole or 1-phenylimidazole lack the 4-alkoxyphenyl motif and do not potently inhibit 20-HETE synthase, with the 20-HETE inhibitory activity being a defining feature of the Taisho-designed 1-(4-substituted phenyl)imidazole series rather than a general imidazole property.

20-HETE synthase CYP4A CYP4F arachidonic acid renal microsomes

Physicochemical Distinction of the Butoxy Chain vs. Shorter Alkoxy Homologs: Implications for Microsomal Partitioning

Within the 1-(4-alkoxyphenyl)imidazole series, the butoxy substituent (4-carbon straight chain) confers calculated logP and molecular volume properties that are distinct from the methoxy (1-carbon) and ethoxy (2-carbon) homologs [1]. The comparative 1-substituted imidazole study by Franklin et al. (2007) established that CYP2E1 and CYP2A6 inhibition occurs exclusively with imidazoles of molecular weight below approximately 200, while high-potency CYP3A4/5 inhibition (<0.3 μM) is restricted to imidazoles above 300 MW [2]. 1-(4-Butoxy-phenyl)-1H-imidazole (MW 216.28) occupies an intermediate molecular weight range that avoids the low-MW CYP2E1 susceptibility while also falling below the 300 MW threshold associated with pan-CYP3A4 suppression, contributing to its distinctive selectivity profile.

alkoxy chain SAR lipophilicity logP microsomal partitioning CYP inhibition

Patent-Landscape Differentiation: 1-(4-Butoxy-phenyl)-1H-imidazole as a Core Scaffold in Taisho's 20-HETE Inhibitor Program Distinct from Antiarrhythmic 1-Phenylimidazoles

Patent analysis reveals that 1-(4-substituted phenyl)-1H-imidazoles have been claimed for two distinctly different therapeutic applications: (1) Taisho Pharmaceutical's 20-HETE synthase inhibitors (targeting CYP4A/CYP4F for renal and cerebrovascular diseases) [1], and (2) antiarrhythmic/antihypertensive agents as described in US4851526A [2]. The butoxy substituent specifically appears in Taisho's 20-HETE program, and the compound's CYP inhibition fingerprint (IC50 data for five major CYP isoforms) was generated within this program. The antiarrhythmic patent class predominantly features aminoalkyl-substituted 1-phenylimidazoles rather than simple alkoxy derivatives, indicating divergent structure-activity relationships and target pharmacology between these two patent classes.

patent landscape 20-HETE inhibitor Taisho Pharmaceutical antiarrhythmic intellectual property

Defined Research Application Scenarios for 1-(4-Butoxy-phenyl)-1H-imidazole Based on Verified Evidence


CYP1A2/CYP2C19 Dual Inhibition Probe in Drug Metabolism Studies

With IC50 values of 7 nM against both CYP1A2 and CYP2C19, and 66-fold lower potency against CYP2D6 (IC50 = 460 nM), 1-(4-butoxy-phenyl)-1H-imidazole is well-suited as a potent dual CYP1A2/CYP2C19 inhibitor probe in human liver microsome or recombinant enzyme assays. Its built-in CYP2D6 and CYP3A4 (IC50 = 348 nM) selectivity margin allows researchers to attribute observed metabolic shifts specifically to CYP1A2 or CYP2C19 without resorting to antibody-based or siRNA knockdown approaches [1]. This selectivity pattern is not available from commonly used imidazole antifungals, which typically exhibit broader CYP inhibition [2].

20-HETE Synthase Pharmacological Tool Compound for Renal and Cerebrovascular Research

As a member of the 1-(4-alkoxyphenyl)imidazole series designed by Taisho Pharmaceutical for 20-HETE synthase inhibition (class lead IC50 = 5.7 nM), this compound can serve as a pharmacological tool in ex vivo renal microsome preparations or vascular ring assays to probe the role of 20-HETE in microvascular tone regulation [1]. The compound's defined CYP interaction profile allows simultaneous assessment of 20-HETE-dependent and CYP-mediated off-target effects within a single experimental system, which is critical for interpreting functional outcomes in angiotensin-II-induced hypertension or ischemia-reperfusion models where both CYP4A/CYP4F and drug-metabolizing CYPs are relevant [2].

Structure-Activity Relationship (SAR) Reference Point for Alkoxy Chain Optimization in CYP Inhibitor Design

The butoxy chain length represents a key data point in the alkoxy series: it provides the CYP1A2/CYP2C19 potency (7 nM) and CYP selectivity profile that can be benchmarked against methoxy, ethoxy, propoxy, and pentyloxy homologs. Medicinal chemistry teams pursuing CYP4A/CYP4F inhibitors or selective CYP1A2 inhibitors can use this compound as a reference standard for evaluating how incremental alkoxy chain elongation affects both on-target potency and off-target CYP engagement [1]. The BindingDB-curated dataset (five CYP isoforms, single laboratory, consistent assay conditions) provides a rare internally consistent multi-parameter dataset suitable for computational QSAR model building [2].

Negative Control Compound Verification for CYP2D6-Mediated Metabolism Studies

The weak CYP2D6 inhibition (IC50 = 460 nM) relative to potent CYP1A2/CYP2C19 inhibition makes this compound useful as a selectivity control in assay panels. When a test compound is suspected of CYP2D6-mediated metabolism, 1-(4-butoxy-phenyl)-1H-imidazole can be included alongside a known CYP2D6 inhibitor (e.g., quinidine) as a negative control to verify that observed metabolic inhibition is not due to nonspecific imidazole-mediated CYP suppression but is specific to the CYP2D6 isozyme [1].

Quote Request

Request a Quote for 1-(4-Butoxy-phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.